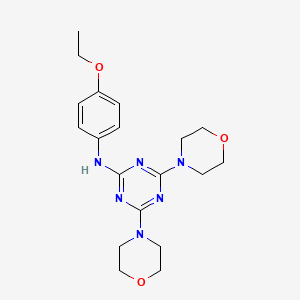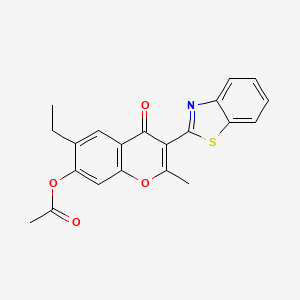![molecular formula C27H25N3O4 B3458421 4-(7,8-Dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)-2-ethoxyphenol](/img/structure/B3458421.png)
4-(7,8-Dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)-2-ethoxyphenol
描述
4-(7,8-Dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)-2-ethoxyphenol is a complex organic compound that belongs to the class of pyrazoloisoquinolines This compound is characterized by its unique structure, which includes a pyrazoloisoquinoline core with methoxy and ethoxy substituents
准备方法
The synthesis of 4-(7,8-Dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)-2-ethoxyphenol typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact .
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the aromatic ring or the pyrazoloisoquinoline core, depending on the reagents and conditions used. .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with specific properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It may be used in the development of advanced materials, such as organic semiconductors or photonic devices
作用机制
The mechanism of action of 4-(7,8-Dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)-2-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar compounds to 4-(7,8-Dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)-2-ethoxyphenol include other pyrazoloisoquinolines and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]triazines
- Thieno[2,3-b]pyridines
- 1,3,4-Thiadiazoles
属性
IUPAC Name |
4-(7,8-dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)-2-ethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4/c1-5-34-22-13-17(11-12-21(22)31)26-20-15-24(33-4)23(32-3)14-19(20)25-16(2)29-30(27(25)28-26)18-9-7-6-8-10-18/h6-15,31H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBYJSNLMSNUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(C(=NN3C4=CC=CC=C4)C)C5=CC(=C(C=C52)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide](/img/structure/B3458340.png)
![(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)-2-propenamide](/img/structure/B3458342.png)
![(2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-2-propenamide](/img/structure/B3458345.png)
![3-(4-methoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3458350.png)
![(2E)-3-(3,4-DICHLOROPHENYL)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROP-2-ENAMIDE](/img/structure/B3458361.png)
![(2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B3458365.png)
![N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide](/img/structure/B3458373.png)
![2-[2-[(4-Acetamidophenyl)carbamoyl]phenyl]benzoic acid](/img/structure/B3458404.png)

![7,8-dimethoxy-5-(3-methoxyphenyl)-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B3458419.png)

![methyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3458443.png)
![5-(4-chlorophenyl)-N-isopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3458450.png)
![N-(2-furylmethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B3458451.png)
